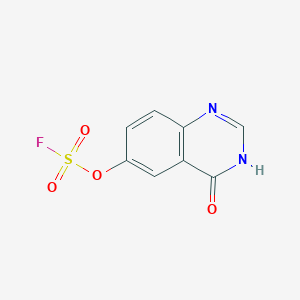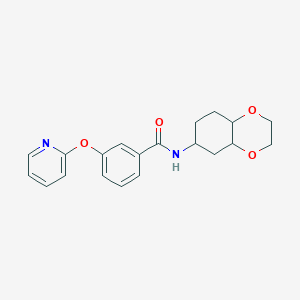
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone: is a complex organic compound that features a combination of cyclohexylsulfonyl, azetidinyl, and pyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps:
Formation of the Azetidinyl Group: The azetidinyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidinyl intermediate using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridinyl Group: The final step involves the coupling of the sulfonylated azetidinyl intermediate with a pyridinyl derivative under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the methanone group, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized azetidinyl or pyridinyl derivatives.
科学的研究の応用
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound may be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone depends on its specific application:
Molecular Targets: The compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids.
Pathways Involved: The pathways involved can include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or alteration of gene expression.
類似化合物との比較
Similar Compounds
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone: Similar structure but with the pyridinyl group at a different position.
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone: Another positional isomer with the pyridinyl group at the 4-position.
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)ethanone: Similar structure with an ethanone linkage instead of methanone.
Uniqueness
- The specific combination of cyclohexylsulfonyl, azetidinyl, and pyridinyl groups in (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone imparts unique chemical and physical properties that may not be present in its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
特性
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15(14-8-4-5-9-16-14)17-10-13(11-17)21(19,20)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXSFWRZMISVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2649074.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2649076.png)
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1-tert-butyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2649077.png)


![N-(2,3-DIMETHYLPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE](/img/structure/B2649084.png)

![1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane](/img/structure/B2649087.png)
![2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2649089.png)

![1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2649092.png)
![2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2649093.png)

